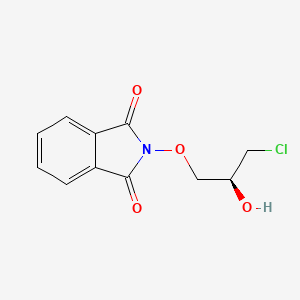
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
描述
“N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 250.04 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrF2NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) . This indicates that the molecule consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources .作用机制
The mechanism of action of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide involves the inhibition of FAAH, which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to a range of therapeutic effects. Additionally, this compound has been shown to have potential in the treatment of neurological disorders by modulating the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. This compound has been shown to have anti-inflammatory effects, pain-relieving effects, and anxiolytic effects. Additionally, this compound has potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in lab experiments is its potent inhibition of FAAH, which allows for a significant increase in endocannabinoid levels. Additionally, this compound has been shown to have potential in the treatment of neurological disorders, making it a promising candidate for further research. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the research of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide. One potential direction is the investigation of its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research could explore the potential of this compound in the treatment of chronic pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Overall, the potential therapeutic effects of this compound make it a promising candidate for further research in the field of scientific research.
科学研究应用
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide has been extensively studied for its potential therapeutic effects. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been linked to a range of therapeutic effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
安全和危害
The safety data sheet (SDS) for “N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” was not found in the available sources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances, including avoiding inhalation, ingestion, and contact with skin and eyes .
属性
IUPAC Name |
N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF2NO/c9-4-1-6(12)7(2-5(4)11)13-8(14)3-10/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHIDXEBDSQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)
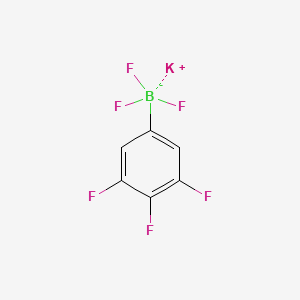
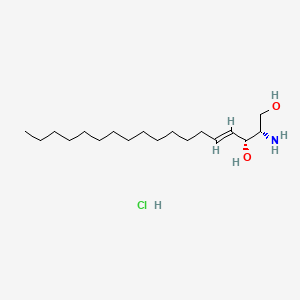

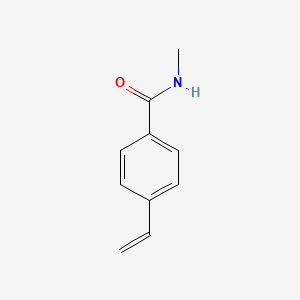
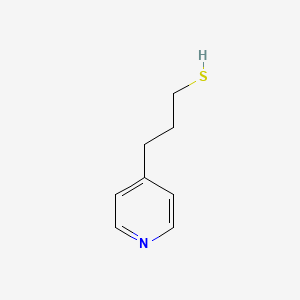

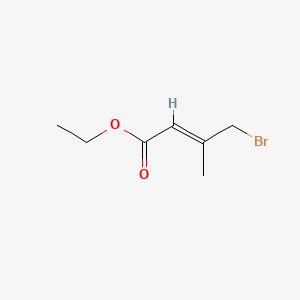
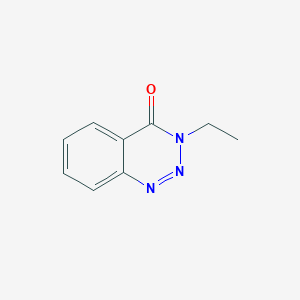


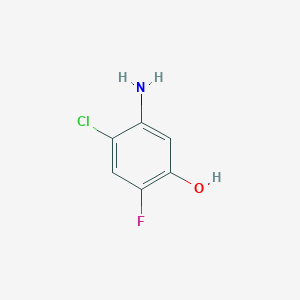
![1H-pyrazolo[4,3-b]pyridine](/img/structure/B3041312.png)
